2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrobromide

Overview

Description

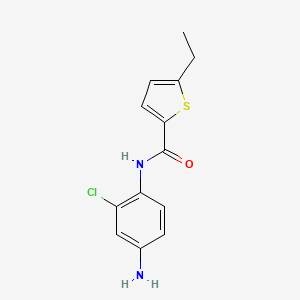

“2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrobromide” is a chemical compound with the CAS Number: 1354949-47-5 . It has a molecular weight of 348.08 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

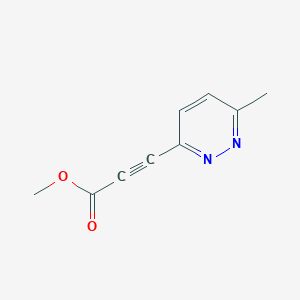

The InChI code for this compound is 1S/C9H18N2O2.2BrH/c1-9(2,8(12)13)11-6-4-10(3)5-7-11;;/h4-7H2,1-3H3,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 348.08 .

Scientific Research Applications

Chemical Synthesis and Optimization

- Optimization of PPARgamma Agonists : This compound has been utilized in the optimization of PPARgamma agonists, contributing to improved aqueous solubility and selectivity in derivatives of phenyl alkyl ethers (Collins et al., 1998).

Role in Drug Synthesis

- Precursor to Imatinib : The compound serves as a key precursor in the synthesis of Imatinib, a significant therapeutic drug, through an efficient in situ synthesis process (Koroleva et al., 2012).

Development of Novel Compounds

- Synthesis of Novel Macrocyclic Peptides : It has been used in synthesizing unique macrocyclic peptides, offering insights into the potential development of new therapeutic molecules (Yamashita et al., 2009).

- Development of Benzo[5,6]cyclohepta[1,2-b]thiophene Derivatives : This compound has facilitated the creation of novel benzo[5,6]cyclohepta[1,2-b]thiophene derivatives with potential applications in various fields (Kohara et al., 2002).

Pharmacological Studies

- Metabolism Studies in Anticancer Compounds : It has been used in studies to understand the metabolism of anticancer compounds, aiding in the development of more effective cancer treatments (Jiang et al., 2007).

Biological and Therapeutic Research

- Antiproliferative Activity Against Cancer Cell Lines : Studies have shown its derivatives to exhibit significant antiproliferative effects against various cancer cell lines (Božić et al., 2017).

- Antibacterial and Antifungal Activities : Derivatives of this compound have been shown to possess good antibacterial and antifungal properties, highlighting its potential in the development of new antimicrobial agents (Shareef et al., 2016).

Herbicide Development

- Development of Selective Herbicides : Research involving this compound has contributed to the understanding and development of selective herbicides for agricultural use (Shimabukuro et al., 1978).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

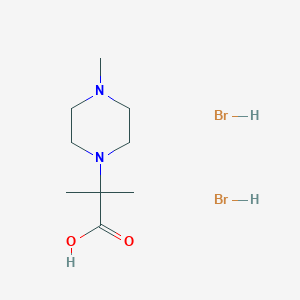

2-methyl-2-(4-methylpiperazin-1-yl)propanoic acid;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.2BrH/c1-9(2,8(12)13)11-6-4-10(3)5-7-11;;/h4-7H2,1-3H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVCPVRRPRWFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1CCN(CC1)C.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)

![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)

![N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1423467.png)

![3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide](/img/structure/B1423468.png)